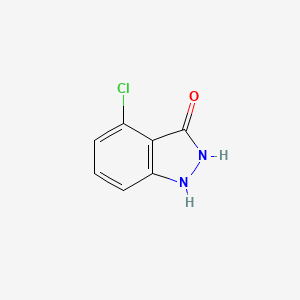
4-chloro-1,2-dihydro-3H-indazol-3-one
説明
4-chloro-1,2-dihydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-1,2-dihydro-3H-indazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆ClN₂O, with a molecular weight of approximately 162.58 g/mol. The compound features a chlorinated indazolone structure characterized by a five-membered aromatic ring fused with a nitrogen-containing heterocycle. The presence of the chlorine atom at the fourth position significantly influences its reactivity and biological activity.
Anticancer Activity
Research indicates that indazolone derivatives, including this compound, exhibit notable anticancer properties. The mechanism behind this activity is believed to involve the compound's ability to interact with various biological targets associated with cancer pathways. For instance, studies have shown that related indazole derivatives can inhibit tumor growth in several cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated significant anti-inflammatory activity. Experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema have been utilized to assess the compound's efficacy. Results indicated that certain derivatives exhibited high anti-inflammatory effects with minimal ulcerogenic potential.
Antifungal Activity
The compound also shows promise as an antifungal agent. A study evaluating various indazole derivatives found that some exhibited effective antifungal activity against Candida species, particularly C. albicans and miconazole-resistant C. glabrata. The minimum inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as new therapeutic agents against fungal infections .
Synthesis Methods
Several methods for synthesizing this compound have been documented:
- Photochemical Synthesis : This method involves generating the compound in situ from o-nitrobenzyl alcohols using an aqueous solvent at room temperature, providing an efficient route for synthesis.
- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of indazole derivatives through various catalytic processes, enhancing yield and selectivity .
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer effects of this compound involved testing its efficacy against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups.
Case Study 2: Anti-inflammatory Efficacy
In another study focusing on anti-inflammatory properties, the compound was administered in animal models exhibiting arthritis symptoms. The treated groups displayed significant reductions in inflammation markers compared to untreated controls, suggesting its potential for therapeutic use in inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound compared to other similar compounds, a comparative table is presented below:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Indazolone | Chlorine at position 4; anticancer and anti-inflammatory properties |
| 1H-Indazole | Heterocyclic | Lacks chlorine substituent; lower biological activity |
| 5-Chloroindazole | Heterocyclic | Chlorine at position 5; different biological profile |
| 4-Bromoindazole | Heterocyclic | Bromine instead of chlorine; potential anticancer activity |
特性
IUPAC Name |
4-chloro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRONPGJZULTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646619 | |
| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787580-87-4 | |
| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















